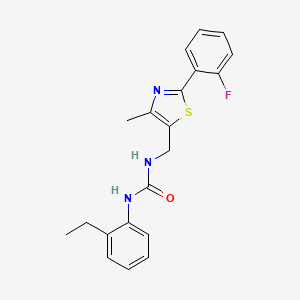

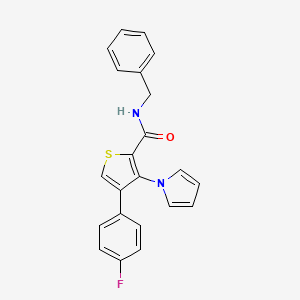

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea, also known as EFTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including medicine, biology, and chemistry. In

Scientific Research Applications

Photoredox Catalysis

Photoredox catalysis: involves using light to drive chemical reactions. EMTU has been employed in this context due to its unique electronic properties. Researchers have found that EMTU can serve as a photoactive substrate, participating in cascade annulation reactions. For instance, a photoredox-catalyzed cascade annulation of EMTU with sulfonyl chlorides leads to the synthesis of benzothiophenes and benzoselenophenes . These heterocyclic compounds find applications in materials science, organic electronics, and pharmaceuticals.

Materials Science

EMTU derivatives may contribute to materials science applications. Their unique structure and electronic properties make them suitable for designing functional materials. Researchers explore EMTU-based polymers, liquid crystals, and organic semiconductors. These materials could find use in optoelectronics, sensors, and energy storage devices.

Yan, J., Xu, J., Zhou, Y., Chen, J., & Song, Q. (2018). Photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides: synthesis of benzothiophenes and benzoselenophenes. Organic Chemistry Frontiers, 5(9), 1467–1471. Link

properties

IUPAC Name |

1-(2-ethylphenyl)-3-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c1-3-14-8-4-7-11-17(14)24-20(25)22-12-18-13(2)23-19(26-18)15-9-5-6-10-16(15)21/h4-11H,3,12H2,1-2H3,(H2,22,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVBVTZPDSWNHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethylphenyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2362032.png)

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)

![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2362045.png)

![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2362050.png)

![4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline](/img/structure/B2362051.png)

![Tert-Butyl (3-(Hydroxymethyl)-4,5,6,7-Tetrahydro-[1,2,3]Triazolo[1,5-A]Pyridin-6-Yl)Carbamate](/img/structure/B2362054.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2362055.png)